molecular formula C16H20N2O2 B4665732 1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone

1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone

Cat. No.: B4665732
M. Wt: 272.34 g/mol
InChI Key: NNHCEDKBMWAEKO-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is an organic compound that features both an indole and a morpholine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Alkylation: The indole derivative is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.

    Formation of the Ethanone Linker: The ethanone linker can be introduced by reacting the alkylated indole with an appropriate acylating agent.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the ethanone linker.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions, utilizing optimized conditions for each step to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and easy purification.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the ethanone linker.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone depends on its specific biological target. Generally, compounds with indole and morpholine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone: Similar structure with a methyl group instead of an ethyl group.

    1-(1-ethyl-1H-indol-3-yl)-2-(piperidin-4-yl)ethanone: Similar structure with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-2-(morpholin-4-yl)ethanone is unique due to the specific combination of the indole and morpholine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-18-11-14(13-5-3-4-6-15(13)18)16(19)12-17-7-9-20-10-8-17/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHCEDKBMWAEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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